molecular formula C17H19ClN2O2S B216453 N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-N'-PHENETHYLTHIOUREA

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-N'-PHENETHYLTHIOUREA

Cat. No.: B216453
M. Wt: 350.9 g/mol
InChI Key: UOEQQDBUMYIINK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-phenylethyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, may exhibit unique properties due to the presence of both chloro and methoxy substituents on the phenyl ring, as well as the phenylethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-phenylethyl)thiourea typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with phenylethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-phenylethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-phenylethyl)thiourea may have several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-phenylethyl)thiourea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiourea group suggests potential interactions with metal ions or thiol-containing biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N’-(2-phenylethyl)thiourea
  • N-(2,5-dimethoxyphenyl)-N’-(2-phenylethyl)thiourea
  • N-(4-chloro-2,5-dimethoxyphenyl)-N’-(methyl)thiourea

Uniqueness

N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-phenylethyl)thiourea is unique due to the combination of chloro, methoxy, and phenylethyl groups, which may confer distinct chemical and biological properties compared to other thioureas.

Properties

Molecular Formula

C17H19ClN2O2S

Molecular Weight

350.9 g/mol

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)-3-(2-phenylethyl)thiourea

InChI

InChI=1S/C17H19ClN2O2S/c1-21-15-11-14(16(22-2)10-13(15)18)20-17(23)19-9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H2,19,20,23)

InChI Key

UOEQQDBUMYIINK-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1NC(=S)NCCC2=CC=CC=C2)OC)Cl

Canonical SMILES

COC1=CC(=C(C=C1NC(=S)NCCC2=CC=CC=C2)OC)Cl

Origin of Product

United States

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